molecular formula C13H21N3O4 B238728 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol CAS No. 132059-12-2

1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol

Cat. No.: B238728
CAS No.: 132059-12-2
M. Wt: 283.32 g/mol
InChI Key: OJNAORAGMROAOY-UHFFFAOYSA-N
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Description

1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol is a complex organic compound that features both amino and nitro functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile molecule for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol typically involves multi-step organic reactions. One common route starts with the nitration of 2-aminophenol to introduce the nitro group. This is followed by the protection of the amino group to prevent unwanted side reactions. The next step involves the reaction with epichlorohydrin to form the glycidyl ether intermediate. Finally, the tert-butylamine is introduced under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and protection steps, as well as automated systems for the introduction of tert-butylamine. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, potentially forming diamino derivatives.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.

    Biological Studies: It can be used to study the effects of nitro and amino groups on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both amino and nitro groups allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

    1-(2-Amino-3-nitrophenoxy)-2-propanol: Lacks the tert-butylamino group, leading to different reactivity and applications.

    1-(2-Amino-4-nitrophenoxy)-3-(tert-butylamino)propan-2-ol: Positional isomer with different chemical properties.

    1-(2-Amino-3-nitrophenoxy)-3-(methylamino)propan-2-ol: Contains a methylamino group instead of tert-butylamino, affecting its steric and electronic properties.

Uniqueness: 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol is unique due to the presence of both a bulky tert-butylamino group and a nitro group, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-13(2,3)15-7-9(17)8-20-11-6-4-5-10(12(11)14)16(18)19/h4-6,9,15,17H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNAORAGMROAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC(=C1N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616947
Record name 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132059-12-2
Record name 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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